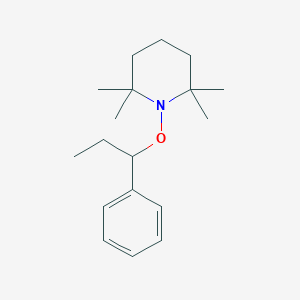
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a phenylpropoxy group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 1-phenylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous toluene.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- has several applications in scientific research:
Polymer Chemistry: It is used as an initiator for stable free radical polymerizations, allowing for accurate control of molecular weight and polydispersity.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- involves its ability to form stable radicals. This property is utilized in polymerization reactions where the compound acts as a mediator, controlling the growth of polymer chains by reversible capping and preserving the propagating polymer chain . The molecular targets and pathways involved include the formation of carbon radicals and nitroxyl radicals.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.
Uniqueness
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is unique due to its combination of a piperidine ring with a phenylpropoxy group, which imparts specific chemical properties and reactivity. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and material science applications.
Properties
CAS No. |
178625-99-5 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylpropoxy)piperidine |
InChI |
InChI=1S/C18H29NO/c1-6-16(15-11-8-7-9-12-15)20-19-17(2,3)13-10-14-18(19,4)5/h7-9,11-12,16H,6,10,13-14H2,1-5H3 |
InChI Key |
PULYSZMNMANRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















